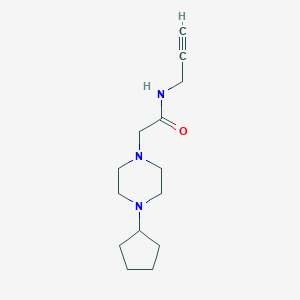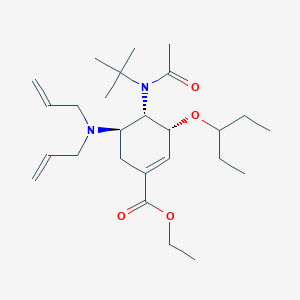![molecular formula C15H19NO B14899781 ((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)
((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone: is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic octane ring system with a phenyl group attached to a methanone moiety, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the phenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the bicyclic intermediate reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final modifications: Additional steps may include reduction or oxidation reactions to achieve the desired functional groups on the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanone group can be converted to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the methanone group to an alcohol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
- Studied for its interactions with biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(4-methylphenyl)methanone: Similar structure with a methyl group on the phenyl ring.
((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(4-chlorophenyl)methanone: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness:
- The specific arrangement of the bicyclic ring system and the phenyl group in ((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone provides unique steric and electronic properties.
- Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H19NO/c1-16-12-7-9-13(14(16)10-8-12)15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13?,14-/m0/s1 |
Clé InChI |
FKBXXVPBVMWIDS-HPNRGHHYSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1C(CC2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CCC(C1CC2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


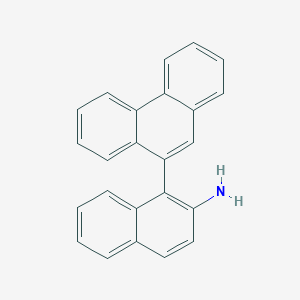
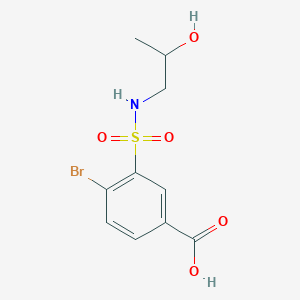

![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)

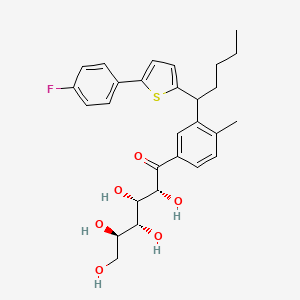
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
